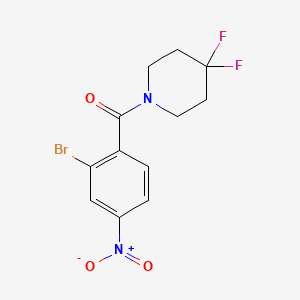

(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone

Beschreibung

(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone is a methanone derivative featuring a bromo-substituted nitroaromatic ring linked to a 4,4-difluoropiperidine moiety via a carbonyl group. This compound’s structure combines electron-withdrawing groups (bromo, nitro) with a fluorinated heterocycle, which may confer unique physicochemical properties, such as altered solubility, thermal stability, or reactivity, compared to simpler methanone derivatives.

Eigenschaften

Molekularformel |

C12H11BrF2N2O3 |

|---|---|

Molekulargewicht |

349.13 g/mol |

IUPAC-Name |

(2-bromo-4-nitrophenyl)-(4,4-difluoropiperidin-1-yl)methanone |

InChI |

InChI=1S/C12H11BrF2N2O3/c13-10-7-8(17(19)20)1-2-9(10)11(18)16-5-3-12(14,15)4-6-16/h1-2,7H,3-6H2 |

InChI-Schlüssel |

JJRMSXWXHZGVJQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone typically involves the reaction of 2-bromo-4-nitrophenol with 4,4-difluoropiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The difluoropiperidyl moiety can be modified through electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes

Wirkmechanismus

The mechanism of action of (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. The bromine and nitro groups play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s bromo-nitroaromatic group distinguishes it from analogs like (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone (CAS RN: 330636-43-6), which replaces bromine with chlorine and introduces additional fluorine atoms on the aromatic ring. Chlorine’s smaller atomic radius and lower polarizability may reduce steric hindrance and enhance solubility compared to bromine, while fluorine’s electronegativity could further stabilize the aromatic system .

In contrast, compounds such as (4,4-Difluoro-1-piperidyl)(1-imidazolyl)methanone (68h') and (1H-Imidazol-1-yl)(indolin-1-yl)methanone (68l') from replace the nitroaromatic group with heterocycles (imidazole, indole). For example, 68l' achieves a 94% synthesis yield, significantly higher than 68h' (45%), suggesting that indole’s electron-rich structure may enhance reactivity in carbonyl coupling reactions .

Thermal Stability and Crystallinity

highlights the role of hydrogen bonding in stabilizing methanone derivatives. For instance, di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive intermolecular H-bonding. However, the 4,4-difluoropiperidine group’s rigidity might counterbalance this by enhancing crystalline packing efficiency .

Data Table: Key Comparisons

| Compound Name | Substituents | Yield (%) | Physical State | Notable Properties |

|---|---|---|---|---|

| (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone | Bromo, nitro, difluoropiperidine | N/A | N/A | High electron-withdrawing character |

| (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | Chloro, fluoro, nitro, piperazinyl | N/A | N/A | Enhanced solubility (Cl vs. Br) |

| (4,4-Difluoro-1-piperidyl)(1-imidazolyl)methanone (68h') | Imidazole, difluoropiperidine | 45 | White solid | Moderate yield, potential H-bonding |

| (1H-Imidazol-1-yl)(indolin-1-yl)methanone (68l') | Imidazole, indole | 94 | Pale pink solid | High yield, electron-rich aromatic |

| Di(1H-tetrazol-5-yl) methanone oxime | Tetrazole, oxime | N/A | N/A | Decomposes at 288.7°C (high stability) |

Biologische Aktivität

(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 343.14 g/mol. Its structure features a brominated nitrophenyl moiety linked to a difluorinated piperidine, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

- Cytotoxicity : Evaluations of cytotoxic effects indicate a selective toxicity profile, which could be beneficial in cancer therapy.

The mechanisms through which (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone exerts its effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Cellular Uptake and Accumulation : Its structure allows for effective cellular uptake, leading to higher concentrations within target cells.

- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels, contributing to its cytotoxic effects against cancer cells.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against MRSA with an MIC of 5 µg/mL. |

| Study 2 | Showed anti-inflammatory effects in a rat model with reduced levels of TNF-alpha and IL-6 after treatment. |

| Study 3 | Investigated cytotoxicity in human cancer cell lines, revealing IC50 values ranging from 10 to 30 µM, indicating selective toxicity. |

Toxicological Profile

Toxicological assessments are crucial for determining the safety of (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone. Current data suggest:

- Low Acute Toxicity : In animal models, the compound exhibited low acute toxicity with no significant adverse effects at therapeutic doses.

- Long-term Effects : Long-term studies are required to ascertain any potential chronic toxicity or carcinogenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.